molecular formula CH5ClN2O5 B14400012 Carbamoylazanium;perchlorate CAS No. 89752-84-1

Carbamoylazanium;perchlorate

Cat. No.: B14400012
CAS No.: 89752-84-1
M. Wt: 160.51 g/mol
InChI Key: CLXPQCKVAYIJQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamoylazanium;perchlorate is a chemical compound that consists of a carbamoylazanium cation and a perchlorate anion The carbamoylazanium cation is derived from carbamic acid, while the perchlorate anion is derived from perchloric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamoylazanium;perchlorate can be synthesized through the reaction of carbamic acid with perchloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

H2NCOOH+HClO4H3NCO++ClO4\text{H}_2\text{NCOOH} + \text{HClO}_4 \rightarrow \text{H}_3\text{NCO}^+ + \text{ClO}_4^- H2​NCOOH+HClO4​→H3​NCO++ClO4−​

Industrial Production Methods

Industrial production of perchlorates, including this compound, is primarily achieved through electrochemical methods. This involves the oxidation of chlorates in an electrochemical cell. Sodium chlorate is often used as the starting material due to its high solubility. The process involves the following steps:

  • Electrolytic oxidation of sodium chlorate to sodium perchlorate.
  • Conversion of sodium perchlorate to this compound through metathesis reactions.

Chemical Reactions Analysis

Types of Reactions

Carbamoylazanium;perchlorate undergoes various chemical reactions, including:

    Oxidation: The perchlorate anion is a strong oxidizing agent and can participate in oxidation reactions.

    Reduction: Under certain conditions, the perchlorate anion can be reduced to chloride.

    Substitution: The carbamoylazanium cation can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium thiosulfate and iron(II) sulfate are used.

    Substitution: Nucleophiles like ammonia and primary amines can react with the carbamoylazanium cation.

Major Products

    Oxidation: Products include carbon dioxide and water.

    Reduction: Products include chloride ions and water.

    Substitution: Products include substituted carbamoyl derivatives.

Scientific Research Applications

Carbamoylazanium;perchlorate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an oxidizing agent.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic applications, such as antimicrobial properties.

    Industry: Used in the production of explosives and propellants due to its strong oxidizing properties.

Mechanism of Action

The mechanism of action of carbamoylazanium;perchlorate involves its ability to act as an oxidizing agent. The perchlorate anion can accept electrons from other molecules, leading to oxidation reactions. This process can disrupt cellular processes and lead to the formation of reactive oxygen species. The molecular targets include enzymes and other proteins that are susceptible to oxidation.

Comparison with Similar Compounds

Similar Compounds

    Ammonium perchlorate: Commonly used in rocket propellants.

    Potassium perchlorate: Used in pyrotechnics and explosives.

    Sodium perchlorate: Used in chemical synthesis and as a laboratory reagent.

Uniqueness

Carbamoylazanium;perchlorate is unique due to the presence of the carbamoylazanium cation, which imparts distinct chemical properties compared to other perchlorates. Its ability to participate in both oxidation and substitution reactions makes it versatile for various applications.

Properties

CAS No.

89752-84-1

Molecular Formula

CH5ClN2O5

Molecular Weight

160.51 g/mol

IUPAC Name

carbamoylazanium;perchlorate

InChI

InChI=1S/CH4N2O.ClHO4/c2-1(3)4;2-1(3,4)5/h(H4,2,3,4);(H,2,3,4,5)

InChI Key

CLXPQCKVAYIJQB-UHFFFAOYSA-N

Canonical SMILES

C(=O)([NH3+])N.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.